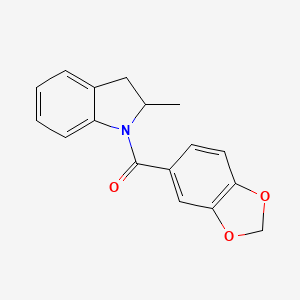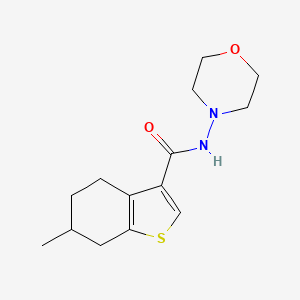
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline, also known as MDMAI, is a chemical compound that has recently gained significant attention due to its potential applications in scientific research. MDMAI is a member of the indole family of compounds and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline acts as a potent inhibitor of SERT, which leads to an increase in the extracellular concentration of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the psychoactive effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline, such as feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of oxytocin, a hormone that is involved in social bonding and trust. It also increases the release of dopamine, a neurotransmitter that is involved in reward and motivation. These effects may contribute to the feelings of euphoria and increased sociability that are associated with 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline in lab experiments is its high selectivity for SERT. This makes it a useful tool for studying the role of serotonin in the brain without affecting other neurotransmitter systems. However, one limitation of using 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline is its potential for abuse. It is important to use caution when handling and storing 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline to prevent accidental exposure.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying social behavior. Further research is needed to fully understand the effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline and its potential applications in scientific research.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. This makes 1-(1,3-benzodioxol-5-ylcarbonyl)-2-methylindoline a useful tool for studying the role of serotonin in the brain and its effects on behavior.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-8-12-4-2-3-5-14(12)18(11)17(19)13-6-7-15-16(9-13)21-10-20-15/h2-7,9,11H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAFLXCUDHGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4179495.png)
![2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine](/img/structure/B4179504.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride](/img/structure/B4179508.png)


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179539.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4179546.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4179552.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4179557.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)

![1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4179579.png)
![2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4179581.png)